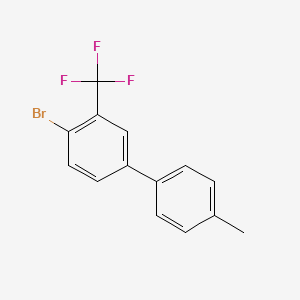
(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with tert-butyl groups and a styryl group containing a dimethylamino moiety, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Styryl Group Addition: The styryl group is added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.
Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine and a suitable leaving group.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyran compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the styryl group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dimethylamino group or the pyran ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents (dichloromethane, ethanol).
Major Products
Applications De Recherche Scientifique
(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyran ring and styryl group contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
4-(dimethylamino)benzaldehyde: A reagent used in the synthesis of various organic compounds.
2H-pyran-2-one: A core structure in many natural products and pharmaceuticals.
Uniqueness
(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate is unique due to its combination of functional groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C23H32ClNO5 |
|---|---|
Poids moléculaire |
438.0 g/mol |
Nom IUPAC |
[4-[2-(2,6-ditert-butylpyran-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C23H32NO.ClHO4/c1-22(2,3)20-15-18(16-21(25-20)23(4,5)6)10-9-17-11-13-19(14-12-17)24(7)8;2-1(3,4)5/h9-16H,1-8H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VMHHIKFQHFTOTC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C2C=CC(=[N+](C)C)C=C2)C=C(O1)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


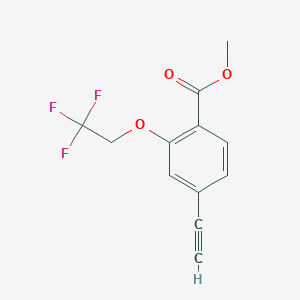

![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)



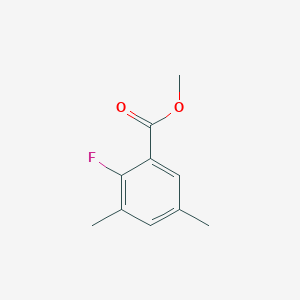
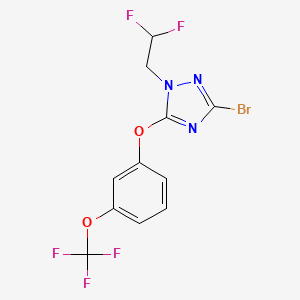
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
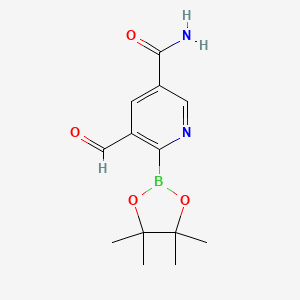
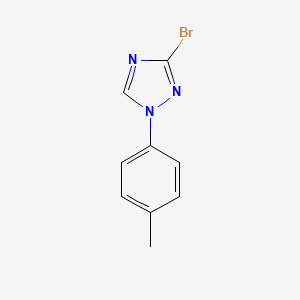
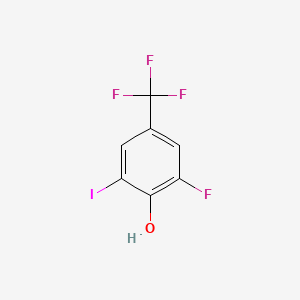
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
